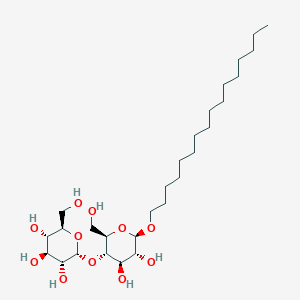
Hexadecyl beta-D-maltopyranoside
Übersicht
Beschreibung
Hexadecyl beta-D-maltopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their native structure and function. The compound has the molecular formula C28H54O11 and a molecular weight of 566.73 g/mol .
Wissenschaftliche Forschungsanwendungen
Hexadecyl beta-D-maltopyranoside is extensively used in various fields of scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in the solubilization and purification of membrane proteins, facilitating structural and functional studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of cosmetics and personal care products due to its mild surfactant properties
Wirkmechanismus
Target of Action
Hexadecyl Beta-D-Maltopyranoside primarily targets the V-type sodium ATPase subunit K . This target is found in Enterococcus hirae , a bacterium that is part of the normal intestinal flora in humans and animals.
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to sodium transport and homeostasis in enterococcus hirae .
Result of Action
Given its target, it may influence the function of the V-type sodium ATPase subunit K, potentially affecting sodium transport and homeostasis in Enterococcus hirae .
Action Environment
Like many compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Hexadecyl beta-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane-bound proteins. It interacts with enzymes, proteins, and other biomolecules by embedding its hydrophobic tail into the lipid bilayer while the hydrophilic head interacts with the aqueous environment. This interaction helps to maintain the native conformation and functionality of membrane proteins, facilitating their study and characterization. This compound is known to interact with various enzymes and proteins, including G-protein-coupled receptors and ion channels, by forming micelles that mimic the natural lipid environment .
Cellular Effects
This compound affects various types of cells and cellular processes by altering the integrity and permeability of cell membranes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt lipid rafts, which are specialized membrane microdomains involved in signal transduction, thereby affecting the localization and activity of signaling proteins . Additionally, it can impact gene expression by altering the cellular environment and affecting transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form micelles and solubilize membrane proteins. At the molecular level, this compound binds to the hydrophobic regions of membrane proteins, disrupting the lipid bilayer and allowing the proteins to be extracted into the aqueous phase. This detergent can also inhibit or activate enzymes by altering their conformation and accessibility to substrates or inhibitors . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture . Prolonged exposure to higher temperatures or moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane integrity and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively solubilize and stabilize membrane proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including disruption of cellular membranes and inhibition of essential cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve the desired solubilization without causing harm to the cells or tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in the synthesis and degradation of membrane lipids, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum, where it exerts its effects on membrane proteins . The distribution of this compound within cells is influenced by its hydrophobic and hydrophilic properties, allowing it to interact with both lipid and aqueous environments.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting membrane-bound organelles and compartments. It can be directed to these locations through targeting signals or post-translational modifications that guide its transport and accumulation . The activity and function of this compound are influenced by its localization, as it interacts with membrane proteins and lipids to modulate their behavior and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl beta-D-maltopyranoside can be synthesized through the glycosylation of maltose with hexadecanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and hexadecanol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar glycosylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl beta-D-maltopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved in the presence of water and an acid or enzyme catalyst. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions
Oxidation: Strong oxidizing agents like potassium permanganate
Reduction: Reducing agents such as sodium borohydride
Major Products Formed
Hydrolysis: Maltose and hexadecanol
Oxidation: Oxidized derivatives of the sugar moiety
Reduction: Reduced forms of the sugar moiety
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl beta-D-maltopyranoside
- Octyl beta-D-glucopyranoside
- Decyl beta-D-maltopyranoside
Uniqueness
Hexadecyl beta-D-maltopyranoside is unique due to its longer hydrophobic chain, which provides greater solubilizing power for membrane proteins compared to shorter-chain analogs like dodecyl beta-D-maltopyranoside. This makes it particularly effective in maintaining the native structure and function of complex membrane proteins .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21-,22+,23-,24-,25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCHJYVKDXMRU-YMEALESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431760 | |
| Record name | n-Hexadecyl beta-D-maltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98064-96-1 | |
| Record name | n-Hexadecyl beta-D-maltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)




![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
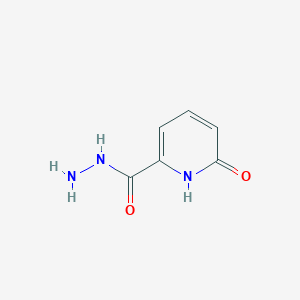
![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)
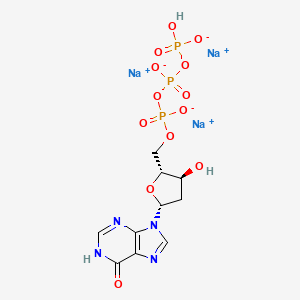
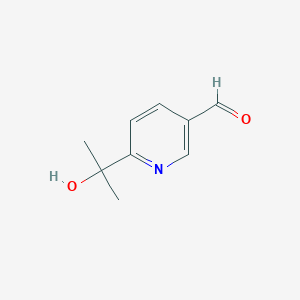
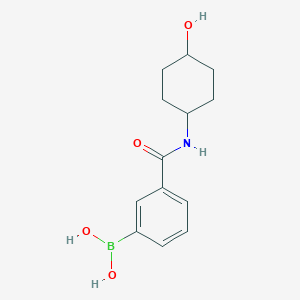

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)
